4-(2-Bromoethoxy)-1,2-dichlorobenzene
Overview
Description
Synthesis Analysis
The synthesis of related bromo- and chloro-substituted benzene derivatives involves multi-step chemical processes, including halogenation, etherification, and sometimes complex reactions like the Diels-Alder cycloaddition or C-H activation reactions. For instance, compounds like 4-Bromo-2-chlorotoluene have been synthesized from bromo-nitrotoluene precursors through reduction, diazotization, and Sandmeyer reactions, indicating a potential pathway for synthesizing 4-(2-Bromoethoxy)-1,2-dichlorobenzene by introducing an ether linkage at a suitable stage (Xue Xu, 2006).
Molecular Structure Analysis
The molecular structure of bromo- and chloro-substituted benzenes has been extensively studied using various spectroscopic and computational methods. These studies often focus on the electronic structure, vibrational spectra, and molecular geometry, providing insights into the impact of halogen substitutions on the benzene ring. For example, a comprehensive computational and spectroscopic study on 2-bromo-1,4-dichlorobenzene revealed detailed information about its molecular geometry, electronic density, and local reactivity properties (P. Vennila et al., 2018).
Scientific Research Applications
Car Air Fresheners and Environmental Exposure
1,4-Dichlorobenzene, a compound related to 4-(2-Bromoethoxy)-1,2-dichlorobenzene, is used in mothballs and certain air fresheners. It's been studied for its role as a volatile organic compound contaminating indoor air, with potential links to decreased pulmonary function in adults (Elliott & Loomis, 2008).
Synthesis and Chemical Reactions
The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide, has been studied, focusing on the Williamson Reaction and the effects of reaction conditions like temperature and solvent (Zhai Guang-xin, 2006).
Environmental and Occupational Health
1,2-Dichlorobenzene, another related compound, is used in significant quantities as an intermediate in chemical production and as a solvent. Its impact on workplace exposure and potential health effects has been documented, highlighting the need for careful handling and exposure limitations (Knecht & Lewalter, 2012).
Catalytic Reactions and Environmental Applications
Research on the catalytic oxidation of 1,2-dichlorobenzene over various transition metal oxides suggests significant potential for environmental applications, such as in air purification and pollutant degradation (Krishnamoorthy, Rivas, & Amiridis, 2000).
Safety And Hazards
properties
IUPAC Name |
4-(2-bromoethoxy)-1,2-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMJIYQANBYVEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCBr)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299808 | |
Record name | 4-(2-bromoethoxy)-1,2-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethoxy)-1,2-dichlorobenzene | |
CAS RN |
3245-41-8 | |
Record name | 4-(2-Bromoethoxy)-1,2-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3245-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 132956 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003245418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC132956 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-bromoethoxy)-1,2-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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